REACTION_CXSMILES
|
[C:1]([O:9]CC)(=[O:8])[CH2:2][C:3](OCC)=O.[H-].[Na+].BrC[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=1[CH2:25]Br.[OH-].[Na+]>CCOCC.CCOC(C)=O.CCO.C1(C)C(C)=CC=CC=1>[N+:22]([C:19]1[CH:18]=[C:17]2[C:16](=[CH:21][CH:20]=1)[CH2:3][CH:2]([C:1]([OH:9])=[O:8])[CH2:25]2)([O-:24])=[O:23] |f:1.2,4.5|
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C=C1)[N+](=O)[O-])CBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 20° C. for 24 h
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
washed with 1 M HCl
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil that
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
DCM (300 mL) was added
|
Type
|
CUSTOM
|
Details
|
The organic fraction was dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid that
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient (0-20%) of EtOAc/pet. ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2CC(CC2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |